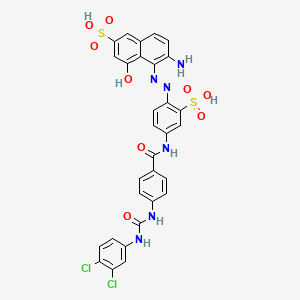

6-Amino-5-((4-((4-((((3,4-dichlorophenyl)amino)carbonyl)amino)benzoyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid

Description

The compound 6-Amino-5-((4-((4-((((3,4-dichlorophenyl)amino)carbonyl)amino)benzoyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is a complex azo dye derivative characterized by:

- A naphthalene backbone with hydroxyl (-OH) and sulphonic acid (-SO₃H) groups at positions 4 and 2, respectively.

- An azo (-N=N-) linkage connecting the naphthalene core to a 2-sulphophenyl group.

- A benzoyl-urea substituent functionalized with a 3,4-dichlorophenyl moiety.

Properties

CAS No. |

93857-74-0 |

|---|---|

Molecular Formula |

C30H22Cl2N6O9S2 |

Molecular Weight |

745.6 g/mol |

IUPAC Name |

6-amino-5-[[4-[[4-[(3,4-dichlorophenyl)carbamoylamino]benzoyl]amino]-2-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C30H22Cl2N6O9S2/c31-21-8-6-18(12-22(21)32)36-30(41)35-17-4-1-15(2-5-17)29(40)34-19-7-10-24(26(13-19)49(45,46)47)37-38-28-23(33)9-3-16-11-20(48(42,43)44)14-25(39)27(16)28/h1-14,39H,33H2,(H,34,40)(H2,35,36,41)(H,42,43,44)(H,45,46,47) |

InChI Key |

BRTGKAYUBYKCAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)O)NC(=O)NC5=CC(=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of EINECS 299-210-5 would likely involve large-scale chemical processes, ensuring high yield and purity. These methods often include the use of specialized reactors, controlled temperatures, and pressures to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

EINECS 299-210-5 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

EINECS 299-210-5 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: May be used in biochemical assays or as a probe in molecular biology studies.

Industry: Utilized in the production of various industrial chemicals or materials.

Mechanism of Action

The mechanism of action of EINECS 299-210-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical or physiological effects, depending on the context of its use. Detailed mechanisms would require further experimental data and research.

Comparison with Similar Compounds

Structural Comparison

Table 1: Substituent Variations in Analogous Compounds

Key Observations :

- The target compound’s 3,4-dichlorophenyl urea group distinguishes it from simpler aryl or sulfonamide substituents in analogs .

- Sodium salts (e.g., CAS 97358-57-1) enhance water solubility compared to free sulphonic acids .

Physicochemical Properties

Table 3: Comparative Physical Data

Key Differences :

- Sodium salts (e.g., CAS 97358-57-1) exhibit superior aqueous solubility compared to free acids .

- The target compound’s urea carbonyl and dichlorophenyl groups may influence hydrogen bonding and lipophilicity, affecting bioavailability .

Functional Insights :

- The dichlorophenyl group in the target compound may enhance pesticidal activity compared to non-halogenated analogs (e.g., 13a) but could lack the specificity of triazole-based fungicides like propiconazole .

- Sulphonic acid groups in azo dyes (e.g., ) improve water solubility for textile applications, a trait shared with the target compound .

Biological Activity

The compound 6-Amino-5-((4-((4-((((3,4-dichlorophenyl)amino)carbonyl)amino)benzoyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid , also known by its CAS number 93857-74-0 , is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C30H22Cl2N6O9S2

- Molecular Weight : 745.6 g/mol

- IUPAC Name : 6-amino-5-[[4-[[4-[(3,4-dichlorophenyl)carbamoylamino]benzoyl]amino]-2-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in cancer cells. The following sections detail its interactions and effects on specific biological pathways.

Inhibition of Kinases

Research indicates that the compound exhibits significant inhibition of key kinases involved in cancer progression:

| Kinase | IC50 Value (µM) | Reference Compound (Sorafenib) | Relative Activity |

|---|---|---|---|

| EGFR | 0.2162 ± 1.1 | 0.2307 ± 1.8 | Comparable |

| VEGFR-2 | 0.2592 ± 1.5 | 0.3075 ± 1.2 | Higher |

This data suggests that the compound has a comparable or superior inhibitory effect on EGFR and VEGFR-2 compared to Sorafenib, a well-known anticancer drug .

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | XX |

| HCT-116 (Colon Cancer) | XX |

| PC-3 (Prostate Cancer) | XX |

| A549 (Lung Cancer) | XX |

| HepG-2 (Liver Cancer) | XX |

The compound showed significantly lower toxicity towards normal cell lines such as human fetal lung (HFL-1) and human diploid fibroblasts (WI-38), indicating a favorable therapeutic index .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Anticancer Activity :

- Conducted on multiple cancer cell lines.

- Results indicated strong growth inhibition and selective cytotoxicity against malignant cells while sparing normal cells.

- Kinase Inhibition Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.